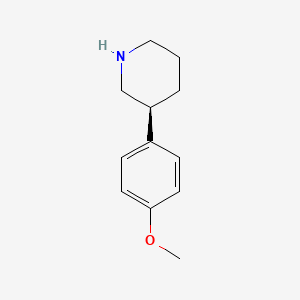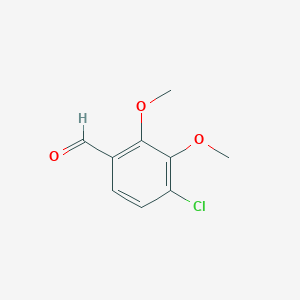
4-Chloro-2,3-dimethoxybenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2,3-dimethoxybenzaldehyde is an organic compound with the molecular formula C9H9ClO3. It is a derivative of benzaldehyde, characterized by the presence of chlorine and methoxy groups on the benzene ring. This compound is used as an intermediate in organic synthesis and has various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
4-Chloro-2,3-dimethoxybenzaldehyde can be synthesized through several methods. One common method involves the chlorination of 2,3-dimethoxybenzaldehyde using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality.
化学反応の分析
Types of Reactions
4-Chloro-2,3-dimethoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Sodium methoxide in methanol under reflux conditions.
Major Products Formed
Oxidation: 4-Chloro-2,3-dimethoxybenzoic acid.
Reduction: 4-Chloro-2,3-dimethoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-Chloro-2,3-dimethoxybenzaldehyde is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is employed in the production of dyes, fragrances, and other specialty chemicals.
作用機序
The mechanism of action of 4-Chloro-2,3-dimethoxybenzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The molecular targets and pathways involved can vary, but often include inhibition of specific enzymes or modulation of signaling pathways.
類似化合物との比較
Similar Compounds
- 2-Chloro-3,4-dimethoxybenzaldehyde
- 3-Chloro-4,5-dimethoxybenzaldehyde
- 4-Chloro-3,5-dimethoxybenzaldehyde
Uniqueness
4-Chloro-2,3-dimethoxybenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted synthetic applications and research studies where specific reactivity or interaction profiles are desired.
特性
分子式 |
C9H9ClO3 |
|---|---|
分子量 |
200.62 g/mol |
IUPAC名 |
4-chloro-2,3-dimethoxybenzaldehyde |
InChI |
InChI=1S/C9H9ClO3/c1-12-8-6(5-11)3-4-7(10)9(8)13-2/h3-5H,1-2H3 |
InChIキー |
IBZWQIRJQGQLQO-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1OC)Cl)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


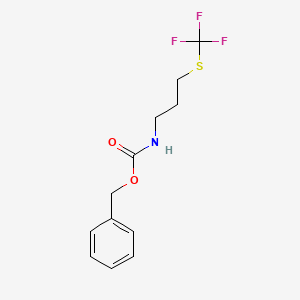
![5-Bromo-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B11761502.png)

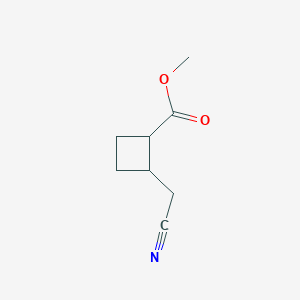
![2-Oxo-2-[4-(trifluoromethoxy)phenyl]acetaldehyde](/img/structure/B11761514.png)
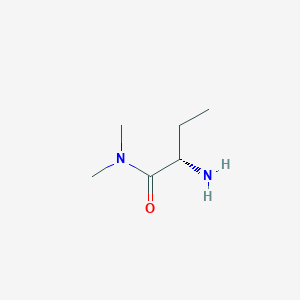
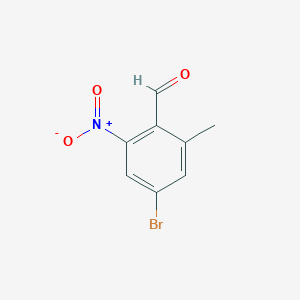
![3,5-Bis(propan-2-yl)-4'-{tris[4'-amino-3',5'-bis(propan-2-yl)-[1,1'-biphenyl]-4-yl]methyl}-[1,1'-biphenyl]-4-amine](/img/structure/B11761531.png)
![(4aS,9aR)-2H,3H,4H,4aH,9H,9aH-indeno[2,1-b][1,4]oxazine](/img/structure/B11761544.png)
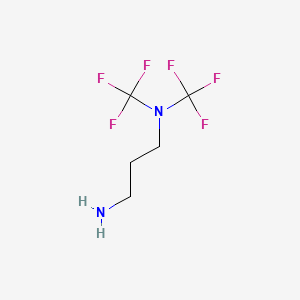
![3-nitro-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11761551.png)
![ethyl (2E)-2-chloro-2-[(3-chloro-2-methylphenyl)hydrazinylidene]acetate](/img/structure/B11761560.png)
![2-Chloro-7,8-dihydro-4H-thieno[3,2-b]azepin-5(6H)-one](/img/structure/B11761565.png)
